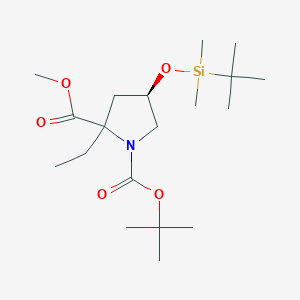

(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate

Beschreibung

This compound is a pyrrolidine-based derivative featuring:

- 1-tert-butyl ester and 2-methyl ester groups as part of its 1,2-dicarboxylate backbone.

- A tert-butyldimethylsilyloxy (TBDMS) protecting group at the 4-position (R configuration).

- An ethyl substituent at the 2-position of the pyrrolidine ring.

The TBDMS group enhances steric bulk and hydrophobicity, making it a key intermediate in multi-step organic syntheses, particularly in pharmaceutical chemistry where selective protection of hydroxyl groups is critical.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO5Si/c1-11-19(15(21)23-8)12-14(25-26(9,10)18(5,6)7)13-20(19)16(22)24-17(2,3)4/h14H,11-13H2,1-10H3/t14-,19?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNOCKGGURGXCT-MJTSIZKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(C[C@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate, also known as (2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate, is a compound with significant potential in medicinal chemistry. Its unique structural features allow it to exhibit various biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula : C17H33NO5Si

- Molecular Weight : 359.53 g/mol

- CAS Number : 114676-91-4

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as a potent inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cellular signaling.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Studies have shown that the compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage. This is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- In Vitro Studies : A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell death induced by oxidative stress. The compound was found to upregulate the expression of antioxidant enzymes, thereby enhancing cellular resilience against oxidative damage.

- Animal Models : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. This suggests its potential as an anti-inflammatory agent in vivo.

- Mechanistic Insights : Further mechanistic studies revealed that the compound modulates signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of immune response and inflammation.

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits potential biological activities, making it a candidate for drug development. Research indicates that similar pyrrolidine derivatives can interact with various biological targets:

- Enzyme Inhibition : Compounds like (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate may inhibit enzymes involved in disease pathways. For instance, studies have shown that pyrrolidine derivatives can serve as inhibitors for proteases and kinases.

- Antioxidant Activity : Pyrrolidine derivatives have been noted for their antioxidant capabilities, which could be beneficial in treating oxidative stress-related diseases.

Case Study: Enzyme Interaction

A study evaluated the binding affinity of a structurally similar compound to a specific enzyme involved in cancer progression. The results indicated a significant inhibition rate, suggesting potential therapeutic applications in oncology .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its multi-functional nature allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : The presence of the silyloxy group makes it useful in protecting group strategies during multi-step syntheses. This is particularly valuable in synthesizing complex natural products or pharmaceuticals.

- Reactivity Modulation : The tert-butyldimethylsilyl group can enhance the reactivity of other functional groups within the molecule, allowing for selective transformations under mild conditions.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Pyrrolidine A | Contains a pyrrolidine ring | Exhibits neuroprotective effects |

| Pyrrolidine B | Similar ester functionality | Noted for antioxidant capabilities |

| Pyrrolidine C | Includes tert-butyl groups | Demonstrates anticoagulant activity |

Material Science

In material science, this compound can be utilized to develop new materials with enhanced properties:

- Polymer Chemistry : The compound can act as a monomer or additive in polymerization processes to create materials with specific mechanical or thermal properties.

- Surface Modification : Its silyl group allows for surface modification of materials to improve hydrophobicity or adhesion properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and analogs from recent literature:

Physical and Spectral Properties

- Molecular Weight : The TBDMS group increases the molecular weight of the target (~435 g/mol estimated) compared to ’s hydroxyl analog (245.27 g/mol) .

- Solubility: The TBDMS group reduces polarity, making the target less soluble in polar solvents (e.g., water) than the amino-substituted analog in , which is more hydrophilic .

- Stereochemical Impact : The (4R) configuration in the target ensures spatial alignment for selective reactions, contrasting with the (2S,4R) configuration in , which may alter substrate-enzyme interactions in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.